molecular formula C14H19ClFNO2 B8179870 Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B8179870
M. Wt: 287.76 g/mol
InChI Key: ASZSFDYWDPBBJB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is a fluorinated piperidine derivative with a carboxylate ester and a hydrochloride salt. The piperidine ring is substituted at the 4-position with a 4-fluorophenyl group and an ethyl carboxylate ester. This structure is significant in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11;/h3-6,16H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZSFDYWDPBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Piperidine-4-Carboxylic Acid Derivatives

A foundational approach involves synthesizing ethyl piperidine-4-carboxylate as a precursor, followed by introducing the 4-fluorophenyl moiety. As demonstrated in, ethyl piperidine-4-carboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds under reflux for 48 hours, yielding the ester in 94% purity after workup with ethyl acetate and sodium hydroxide.

Reaction Conditions:

  • Reagents: Isonipecotic acid, absolute ethanol, SOCl₂

  • Temperature: Reflux (≈78°C for ethanol)

  • Workup: Neutralization with NaOH, extraction with EtOAc, drying with Na₂SO₄

This intermediate serves as a scaffold for subsequent alkylation or arylation at the piperidine nitrogen or carbon positions.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, describes the alkylation of ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide under basic conditions (K₂CO₃ or NaOH) in acetonitrile or dichloromethane. While this method targets a benzyl-substituted derivative, analogous conditions could apply to direct aryl group installation at the piperidine’s 4-position.

Key Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.

  • Base Compatibility: Strong bases (e.g., NaOH) may hydrolyze ester groups, necessitating milder alternatives like K₂CO₃.

Organocatalytic Cyclization Strategies

Michael Addition-Mediated Ring Formation

A stereoselective route from employs an organocatalytic Michael addition between 3-(4-fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate. Using diphenylprolinol-TMS as a chiral catalyst and molecular sieves for water removal, this method achieves >99% enantiomeric purity in the cyclized intermediate.

Reaction Sequence:

  • Michael Addition:

    • Catalyst: Diphenylprolinol-TMS (10 mol%)

    • Conditions: 0°C to 30°C, 24–48 hours

    • Yield: ≈75% for the cycloadduct

  • Reduction: Sodium borohydride (NaBH₄) in the presence of BF₃·OEt₂ reduces the enamine to the piperidine derivative.

    • Solvent: Tetrahydrofuran (THF) or methanol

    • Temperature: 10°C to room temperature

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or diethyl ether). Crystallization from a mixture of ethanol and ethyl acetate yields the final product as a white solid.

Optimization Parameters:

  • Acid Concentration: 1–2 equivalents of HCl

  • Crystallization Solvent: Ethanol/ethyl acetate (3:1 v/v)

  • Purity: ≥95% by HPLC

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages Challenges
Esterification + Alkylation1. Esterification
2. Alkylation
60–70%90–95%Scalable, uses commercial reagentsLow regioselectivity in alkylation
Organocatalytic Cyclization1. Michael addition
2. Reduction
70–75%>99%High enantiopurity, fewer stepsRequires chiral catalyst optimization
Direct Arylation1. Pd-catalyzed coupling50–60%85–90%Avoids multi-step functionalizationLimited substrate scope, costly ligands

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production emphasizes cost-effectiveness and throughput. Continuous flow reactors, as hinted in, could enhance the alkylation and reduction steps by improving heat transfer and reducing reaction times. Additionally, replacing chromatographic purification with crystallization or distillation reduces operational costs.

Case Study:

  • Catalyst Recycling: Immobilized diphenylprolinol catalysts (e.g., on silica gel) enable reuse across multiple batches, lowering catalyst consumption.

  • Solvent Recovery: Ethanol and acetonitrile are distilled and recycled, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its potential applications in various research domains:

Neuropharmacological Research

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is primarily studied for its effects on neurotransmitter systems. Its interactions with opioid receptors have been of particular interest, as preliminary studies suggest potential analgesic properties akin to opioids. The fluorinated structure may enhance binding affinity, making it a candidate for further pharmacological development.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of other biologically active compounds. Its multi-step synthesis allows for the introduction of various functional groups tailored to specific applications. This versatility is crucial for developing new therapeutic agents.

Pharmacokinetic Studies

Research involving this compound often includes pharmacokinetic assessments. These studies evaluate the compound's absorption, distribution, metabolism, and excretion profiles within biological systems, which are essential for understanding its efficacy and safety.

Several studies have explored the applications of this compound:

  • Analgesic Potential : Research indicated that the compound interacts with opioid receptors, suggesting it could provide analgesic effects similar to traditional opioids without some of their adverse side effects. Further studies are needed to confirm these findings and explore dosage efficacy.
  • Synthesis Pathways : A study detailed the multi-step synthesis of this compound, emphasizing conditions that maximize yield and purity. The methods developed could be adapted for synthesizing related compounds with desired biological activities .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed insights into how the compound behaves in vivo, which is critical for future therapeutic applications. Understanding these profiles aids in predicting how similar compounds might perform in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating dopamine and serotonin receptors .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to other piperidine-4-carboxylate hydrochlorides with variations in substituents at the 4-position of the piperidine ring.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Piperidine-4-Position Key Applications/Notes
Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride (Target) C₁₄H₁₉ClFNO₂ 287.77 4-Fluorophenyl, ethyl ester Inferred CNS activity (structural analogy)
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride C₁₄H₂₀ClNO₂ 269.77 Phenyl, ethyl ester Intermediate in opioid synthesis
Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride C₁₁H₂₂ClNO₂ 247.75 Isopropyl, ethyl ester Lipophilic; potential agrochemical use
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride C₉H₁₈ClNO₂ 215.70 Methyl, ethyl ester Building block for small-molecule drugs
Methyl piperidine-4-carboxylate hydrochloride C₈H₁₆ClNO₂ 201.67 Hydrogen, methyl ester Versatile intermediate in drug synthesis

Impact of Substituents on Properties

  • Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability .

Drug Development

  • The 4-fluorophenyl moiety is a critical pharmacophore in compounds like pruvanserin, which targets serotonin receptors .
  • Piperidine carboxylates serve as intermediates in synthesizing enzyme inhibitors (e.g., carbonic anhydrase) and receptor modulators .

Biological Activity

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, identified by its CAS number 845909-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Weight : 211.66 g/mol
  • Solubility :
    • Water Solubility: 2.38 mg/ml
    • Log S (ESOL): -1.95
  • Log P Values :
    • Log Po/w (iLOGP): 0.0
    • Log Po/w (XLOGP3): 1.58
  • Blood-Brain Barrier (BBB) Permeability : Yes
  • P-glycoprotein Substrate : No

These properties suggest that the compound is likely to be bioavailable and can effectively cross the blood-brain barrier, making it a candidate for neurological applications .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : The compound has been studied for its potential in treating neurological disorders. It may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. Modifications to the piperidine core can enhance these effects, suggesting that ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate could also possess similar activities .
  • Inhibitory Mechanisms : The compound may inhibit specific enzymes or pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated.

Case Study: Neuroprotective Potential

A study investigating the neuroprotective potential of related piperidine derivatives showed that modifications at the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced neuroprotective effects in mouse models of neurodegeneration . this compound's structural similarities suggest it may exhibit comparable efficacy.

In Vitro Studies

In vitro assays have demonstrated that piperidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for neuroprotection . These findings support further investigation into this compound's role in treating neurological disorders.

Comparative Analysis of Biological Activities

CompoundActivity TypeMechanismReference
This compoundNeuroprotectiveMuscarinic receptor antagonist
Piperidine Derivative AAntimicrobialInhibition of bacterial growth
Piperidine Derivative BAntioxidantModulation of oxidative stress pathways

Q & A

What are the optimal synthetic routes for Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, and how can conflicting methodologies in the literature be resolved?

Basic Research Focus
The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with fluorophenyl-containing electrophiles (e.g., 4-fluorophenyl sulfonyl chloride) under alkaline conditions (triethylamine) . However, conflicting methodologies arise in the choice of ketone components, reaction temperatures, and purification methods (e.g., chromatography vs. recrystallization). To resolve contradictions:

  • Experimental Design : Perform parallel syntheses using different ketone substrates (e.g., 4-fluoroacetophenone) and compare yields via HPLC .
  • Data Analysis : Use spectroscopic data (¹H/¹³C NMR, IR) to confirm structural consistency across methods .

Advanced Research Focus
For stereochemical control, asymmetric synthesis using chiral catalysts or resolving agents (e.g., L-tartaric acid) can be explored. Computational modeling (DFT) may predict favorable reaction pathways and explain yield discrepancies .

How can the stereochemical configuration and ring puckering of the piperidine moiety be determined using advanced crystallographic techniques?

Basic Research Focus
X-ray crystallography is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and chloride ion positioning . Key steps:

  • Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve accuracy.
  • Refinement : Apply restraints for thermal displacement parameters to handle disorder in the ethyl carboxylate group .

Advanced Research Focus
Ring puckering analysis via Cremer-Pople parameters quantifies deviations from planarity. For example, the piperidine ring’s chair or boat conformation can be modeled using puckering amplitudes (θ) and phase angles (φ) derived from atomic coordinates . Compare results with density functional theory (DFT) optimizations to validate experimental observations .

What strategies are recommended for elucidating the biological activity of this compound, particularly in CNS-related research?

Basic Research Focus
Screen for receptor binding affinity using radioligand assays (e.g., dopamine D2 or serotonin 5-HT2A receptors), given structural similarities to Pruvanserin Hydrochloride, a CNS-active compound with a fluorophenyl-piperidine motif .

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity and uptake studies.
  • Dose-Response Analysis : EC50/IC50 values should be validated across multiple replicates to address variability .

Advanced Research Focus
Investigate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) to assess pharmacokinetic profiles. Molecular docking (AutoDock Vina) can predict interactions with target proteins, guiding SAR modifications .

How can researchers address discrepancies in physicochemical data (e.g., melting points, solubility) obtained from different analytical methods?

Basic Research Focus
Contradictions in melting points may arise from polymorphic forms or hydrate/anhydrate differences. Strategies:

  • Thermal Analysis : Perform DSC/TGA to identify phase transitions and hydrate loss .
  • Solubility Studies : Use shake-flask method in buffers (pH 1–7.4) to account for ionization effects .

Advanced Research Focus
Apply solid-state NMR to distinguish polymorphs. Pair with PXRD to correlate crystallinity with solubility profiles . Machine learning models (e.g., Random Forest) can predict solubility based on molecular descriptors .

What are the key considerations in designing structure-activity relationship (SAR) studies for fluorophenyl-piperidine derivatives?

Basic Research Focus
Vary substituents on the phenyl ring (e.g., -Cl, -CF3) and piperidine nitrogen (e.g., alkyl vs. aryl groups) to assess electronic and steric effects.

  • Synthetic Feasibility : Use parallel synthesis or combinatorial libraries .
  • Bioassay Correlation : Plot logP vs. IC50 to identify hydrophobicity-activity trends .

Advanced Research Focus
Leverage 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and hydrophobic fields around the fluorophenyl group. Validate models with leave-one-out cross-validation (q² > 0.5) .

How can computational methods resolve contradictions in proposed reaction mechanisms for piperidine functionalization?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).

  • Mechanistic Insights : IRC (Intrinsic Reaction Coordinate) analysis verifies reaction trajectories .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.